molecular formula C22H19NO3 B299757 4-benzoyl-N-(2-phenoxyethyl)benzamide

4-benzoyl-N-(2-phenoxyethyl)benzamide

Cat. No.: B299757
M. Wt: 345.4 g/mol
InChI Key: RMRZYNDZAWOSHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-N-(2-phenoxyethyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BPB and is a white powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

4-benzoyl-N-(2-phenoxyethyl)benzamide has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that BPB has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. BPB has also been shown to inhibit the migration and invasion of cancer cells.
Another area of research where this compound has potential applications is in the field of neuroprotection. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. BPB has been found to activate the Nrf2 pathway, which is responsible for regulating the antioxidant defense system in cells. This compound has also been shown to reduce inflammation in the brain and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(2-phenoxyethyl)benzamide is not fully understood. However, studies have shown that this compound can interact with various cellular pathways and proteins. BPB has been found to activate the Nrf2 pathway, which is responsible for regulating the antioxidant defense system in cells. This compound has also been shown to inhibit the NF-kB pathway, which is responsible for regulating inflammation in the body. BPB has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting migration and invasion. BPB has also been shown to protect neurons from damage caused by oxidative stress and inflammation. This compound has been found to activate the Nrf2 pathway, which is responsible for regulating the antioxidant defense system in cells. BPB has also been shown to reduce inflammation in the brain and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzoyl-N-(2-phenoxyethyl)benzamide in lab experiments is that it is a stable compound that can be easily synthesized. This compound has also been found to have low toxicity, making it suitable for use in in vitro and in vivo experiments. However, one of the limitations of using BPB in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.

Future Directions

There are several future directions for research on 4-benzoyl-N-(2-phenoxyethyl)benzamide. One area of research is to further study its mechanism of action and identify specific cellular pathways and proteins that it interacts with. This will help to design more targeted experiments and potentially identify new therapeutic targets for diseases such as cancer and neurodegenerative diseases.
Another area of research is to study the pharmacokinetics and pharmacodynamics of this compound. This will help to determine the optimal dosage and administration route for future clinical trials. Additionally, research can be conducted to study the toxicity and safety of BPB in humans.
Conclusion
In conclusion, this compound is a compound that has potential applications in various fields, including cancer research and neuroprotection. This compound has been found to have anti-cancer properties, protect neurons from damage, and reduce inflammation in the brain. While its mechanism of action is not fully understood, further research can help to identify specific cellular pathways and proteins that it interacts with. Additionally, research can be conducted to study the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route for future clinical trials.

Synthesis Methods

The synthesis of 4-benzoyl-N-(2-phenoxyethyl)benzamide involves the reaction of benzoyl chloride with 2-phenoxyethanol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with aniline to form the final compound. This synthesis method has been optimized to yield a high purity product with a good yield.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

4-benzoyl-N-(2-phenoxyethyl)benzamide

InChI

InChI=1S/C22H19NO3/c24-21(17-7-3-1-4-8-17)18-11-13-19(14-12-18)22(25)23-15-16-26-20-9-5-2-6-10-20/h1-14H,15-16H2,(H,23,25)

InChI Key

RMRZYNDZAWOSHS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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